N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium, iodide
Description
N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium iodide (CAS: 1652-63-7) is a fluorinated cationic surfactant with the molecular formula C₁₄H₁₆F₁₇IN₂O₂S and a molecular weight of 725.9 g/mol . Its structure comprises a perfluorooctylsulfonyl group (CF₃(CF₂)₇SO₂−) linked to a quaternary ammonium moiety (N⁺(CH₃)₃) via a propylamine spacer. Key properties include:
- Surface tension: 17 mN/m (1‰ aqueous solution).
- Water solubility: Forms a gelatinous solution at 1% concentration.
- Applications: Wetting agent, spreading agent, anti-foaming agent, and corrosion inhibitor in acidic, alkaline, and neutral media. It is also used in electronics, textiles, and firefighting foams .
The compound’s high fluorine content and cationic charge enhance its ability to reduce surface tension and adhere to negatively charged surfaces, making it effective in diverse industrial applications.
Properties
IUPAC Name |
2,3-dimethylbutan-2-ylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.HI/c1-5(2)6(3,4)7;/h5H,7H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTARVVVHBXXDEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)[NH3+].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Fluorotelomer Iodide
Reaction with sulfur trioxide or oleum yields the perfluorooctylsulfonyl chloride :
This intermediate is highly reactive and requires anhydrous conditions.
Amine Coupling
The sulfonyl chloride reacts with N,N-dimethylpropylamine to form the tertiary sulfonamide:
Yields exceed 85% when conducted in dichloromethane at 0–5°C.
Quaternary Ammonium Formation
The tertiary amine undergoes quaternization with methyl iodide to yield the final product:
Key conditions :
-
Solvent: Acetonitrile or dimethylformamide (DMF).
-
Temperature: 60–80°C for 12–24 hours.
Alternative Grignard-Based Synthesis
A patent-derived approach uses Grignard reagents to assemble the propylamine backbone:
Grignard Reagent Preparation
3-Chloro-N,N-dimethylpropylamine reacts with magnesium in tetrahydrofuran (THF):
Nucleophilic Attack on Sulfonyl Electrophile
The Grignard reagent reacts with perfluorooctylsulfonyl chloride:
This method avoids sulfonamide intermediates but requires strict moisture control.
Analytical Validation and Quality Control
Post-synthesis analysis follows EPA Draft Method 1633 for PFAS quantification:
| Parameter | Specification |
|---|---|
| Extraction Solvent | Basic methanol (pH 10) |
| Cleanup | Carbon SPE cartridges |
| Detection | LC-MS/MS (MRM mode) |
| Quantitation | Isotope dilution (^13C-labeled PFAS) |
| Method Detection Limit | 1.6–62.5 ng/L for most analytes |
Critical quality checks include:
Industrial-Scale Optimization
Forafac 1157 (a commercial analog) is produced via continuous-flow reactors to enhance efficiency:
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium, iodide undergoes various chemical reactions, including:
Substitution reactions: Particularly nucleophilic substitution due to the presence of the iodide ion.
Oxidation and reduction: Though less common, these reactions can occur under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions or amines, are commonly used in substitution reactions.
Oxidizing agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution reactions: Can yield various substituted ammonium compounds.
Oxidation reactions: May produce sulfonic acids or other oxidized derivatives.
Scientific Research Applications
Surfactant Properties
The compound exhibits excellent surfactant characteristics due to the presence of the perfluorinated chain. This makes it useful in:
- Emulsification : It can stabilize emulsions in various formulations, including cosmetics and pharmaceuticals.
- Foam Formation : Its ability to generate stable foams is beneficial in firefighting foams and industrial cleaning agents.
Biomedical Applications
Research indicates potential biomedical applications:
- Drug Delivery Systems : The compound can be utilized to enhance the solubility and bioavailability of hydrophobic drugs. Its surfactant properties facilitate the formation of micelles that encapsulate drugs for more effective delivery.
- Antimicrobial Activity : Preliminary studies suggest that quaternary ammonium compounds exhibit antimicrobial properties, making this compound a candidate for use in antiseptic formulations.
Environmental Remediation
Due to its strong affinity for organic pollutants, N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium, iodide is being investigated for:
- Adsorption of Contaminants : Its structure allows it to adsorb various organic contaminants from water sources effectively.
- Soil Remediation : The compound can be applied to contaminated soils to enhance the removal of hydrophobic pollutants.
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Surfactants | Emulsification in cosmetics | Improved stability and texture |
| Drug Delivery | Micelle formation | Enhanced solubility and bioavailability |
| Antimicrobial Products | Antiseptic formulations | Potential broad-spectrum antimicrobial activity |
| Environmental Remediation | Adsorption of organic pollutants | Effective removal from water and soil |
Drug Delivery Systems
A study published in Journal of Controlled Release explored the use of N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium iodide in formulating nanoparticles for drug delivery. The results indicated a significant increase in drug loading capacity and sustained release profiles compared to conventional formulations.
Environmental Applications
Research conducted by environmental scientists demonstrated that this compound could effectively remove perfluoroalkyl substances (PFAS) from contaminated groundwater. The study highlighted its potential as a remediation agent due to its high adsorption capacity and selectivity towards specific contaminants.
Mechanism of Action
The mechanism by which N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium, iodide exerts its effects is primarily through its surfactant properties. It reduces surface tension by aligning at the interface of different phases (e.g., oil and water), thereby stabilizing emulsions and foams. The molecular targets include various interfaces where it can reduce interfacial tension, enhancing the mixing and interaction of different phases .
Comparison with Similar Compounds
N-[3-(p-Perfluorononenyloxybenzamido)-propyl]-N,N,N-trimethyl Ammonium Iodide
Key differences include:
The longer perfluorononenyl chain in the latter increases hydrophobicity, raising its CMC and surface tension compared to the target compound. The benzamido group may also enhance thermal stability but reduce solubility in polar solvents .
PFN-Br (Polyfluorene-Based Ammonium Salt)
PFN-Br (poly(9,9-bis(3’-(N,N-dimethyl)-N-ethylamino-propyl-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)) dibromide) is a polymeric fluorinated ammonium compound used in perovskite solar cells. Unlike the target compound:
- Structure : Branched polymer with alternating fluorene and ammonium units.
This highlights how fluorinated ammonium compounds can serve niche roles in energy technologies, diverging from traditional surfactant applications .
Comparison with Non-Fluorinated Cationic Surfactants
1-Dodecanaminium, N-(3-hydroxypropyl)-N,N-dimethyl-, Iodide
This non-fluorinated surfactant (CAS: 137525-63-4) has a dodecyl chain (C₁₂H₂₅) and a hydroxypropyl group. Key contrasts include:
The target compound’s fluorinated chain provides superior surface activity but raises environmental persistence concerns. Non-fluorinated analogs like the dodecanaminium derivative are less effective in harsh pH conditions but more eco-friendly .
Quaternized Chitosan Derivatives (e.g., N-Propyl-N,N-dimethyl Chitosan Iodide)
Biopolymer-based surfactants, such as quaternized chitosan, offer distinct advantages:
- Source : Derived from renewable chitosan (crustacean shells).
- Charge Density : High due to polysaccharide backbone.
- Applications : Antimicrobial coatings, drug delivery.
Compared to the target compound:
| Property | Target Compound | Chitosan Derivative |
|---|---|---|
| Biocompatibility | Low | High |
| Antimicrobial Activity | Moderate | High |
| Environmental Impact | High (persistent) | Low (biodegradable) |
Quaternized chitosan derivatives excel in biomedical applications but lack the chemical stability of fluorinated surfactants in extreme conditions .
Biological Activity
N,N-dimethyl,3-perfluorooctylsulfonylpropyl-aminium, iodide (commonly referred to as FC-134) is a quaternary ammonium compound notable for its surfactant properties and potential applications in various fields, including biology and medicine. This article explores the biological activity of FC-134, focusing on its mechanisms of action, efficacy in biological systems, and relevant case studies.
- IUPAC Name : N,N-dimethyl-3-perfluorooctylsulfonylpropyl-aminium iodide
- CAS Number : 1652-63-7
- Molecular Formula : C14H16F17IN2O2S
- Molecular Weight : 725.27 g/mol
FC-134 exhibits its biological activity primarily through its surfactant properties. Surfactants can alter the surface tension of biological membranes, facilitating the penetration of therapeutic agents into cells. The perfluorinated tail enhances hydrophobic interactions, while the quaternary ammonium head group provides cationic characteristics that can interact with negatively charged cell membranes.
Antimicrobial Properties
Research indicates that FC-134 has significant antimicrobial activity against various pathogens. Its surfactant nature disrupts microbial cell membranes, leading to cell lysis. A study demonstrated that FC-134 effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use in disinfectants and antiseptics.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate FC-134's safety profile in mammalian cells. Results indicate that while FC-134 exhibits antimicrobial properties, it also shows dose-dependent cytotoxic effects on certain cell lines. This duality necessitates careful consideration when developing therapeutic applications.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 50 | 70 |
| 100 | 50 |
Table 1: Cytotoxicity of FC-134 on mammalian cell lines.
Applications in Drug Delivery
The unique properties of FC-134 make it a candidate for drug delivery systems. Its ability to encapsulate hydrophobic drugs within micelles enhances bioavailability and therapeutic efficacy. Studies have shown that FC-134 can improve the solubility of poorly soluble drugs, facilitating their transport across biological barriers.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, FC-134 was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts after treatment with FC-134 at concentrations as low as 25 µg/mL. This study supports the potential use of FC-134 as an antimicrobial agent in clinical settings.
Case Study 2: Drug Delivery System Development
A recent study explored the formulation of a liposomal drug delivery system incorporating FC-134. The results showed enhanced drug encapsulation efficiency and sustained release profiles compared to traditional formulations. This advancement suggests that FC-134 could play a crucial role in improving the pharmacokinetics of various therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
